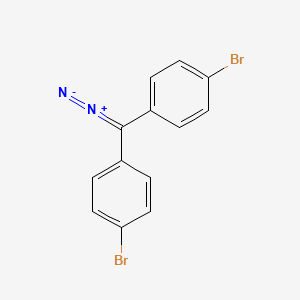
1,1'-(Diazomethylene)bis(4-bromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-bromophenyl)diazomethane is an organic compound characterized by the presence of two bromophenyl groups attached to a diazomethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)diazomethane typically involves the reaction of 4-bromobenzyl chloride with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is known for its explosive nature. The reaction can be represented as follows:
4-Bromobenzyl chloride+Diazomethane→Bis(4-bromophenyl)diazomethane
Industrial Production Methods: Industrial production of bis(4-bromophenyl)diazomethane follows similar synthetic routes but on a larger scale. Safety measures are paramount due to the hazardous nature of diazomethane. The process involves the use of specialized equipment to handle and contain the reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-bromophenyl)diazomethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The diazomethane moiety can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Catalysts such as transition metals are often used to facilitate these reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while cycloaddition reactions can produce a range of heterocyclic compounds.
Aplicaciones Científicas De Investigación
Bis(4-bromophenyl)diazomethane has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of bis(4-bromophenyl)diazomethane involves the reactivity of the diazomethane moiety. The compound can generate carbenes, which are highly reactive intermediates that can insert into various chemical bonds. This reactivity is harnessed in synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Bis(4-chlorophenyl)diazomethane: Similar structure but with chlorine atoms instead of bromine.
Bis(4-fluorophenyl)diazomethane: Contains fluorine atoms, leading to different reactivity and properties.
Bis(4-methylphenyl)diazomethane: Methyl groups replace the bromine atoms, affecting the compound’s reactivity.
Uniqueness: Bis(4-bromophenyl)diazomethane is unique due to the presence of bromine atoms, which can participate in specific reactions such as halogen bonding and substitution. This makes it a valuable compound in synthetic chemistry for creating complex molecules with desired properties.
Propiedades
IUPAC Name |
1-bromo-4-[(4-bromophenyl)-diazomethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOODXAVEURRDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=[N+]=[N-])C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80782493 |
Source


|
| Record name | 1,1'-(Diazomethylene)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80782493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20359-77-7 |
Source


|
| Record name | 1,1'-(Diazomethylene)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80782493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
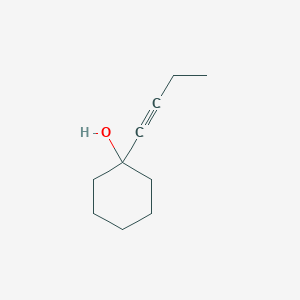
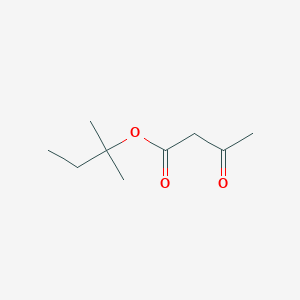

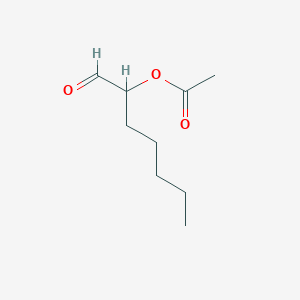

![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)




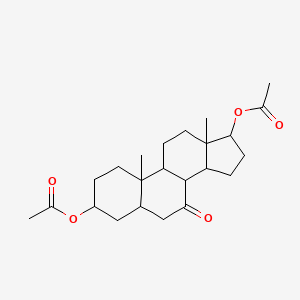
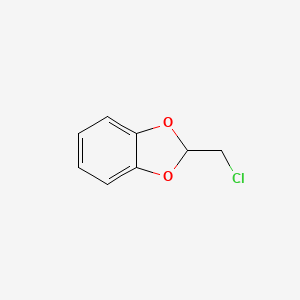
![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

